![molecular formula C16H15FO3 B4330855 1-{4-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}ethanone](/img/structure/B4330855.png)
1-{4-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}ethanone
Overview
Description
1-{4-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}ethanone, also known as FUME, is a chemical compound that belongs to the family of organic compounds known as aromatic ketones. It is a synthetic compound that has been widely used in scientific research due to its unique properties.
Mechanism of Action
The mechanism of action of 1-{4-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}ethanone is not fully understood. However, it is believed to exert its biological effects by inhibiting the activity of certain enzymes and signaling pathways. 1-{4-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}ethanone has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. It has also been found to inhibit the activity of histone deacetylases (HDACs), enzymes that play a key role in the regulation of gene expression.
Biochemical and Physiological Effects
1-{4-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}ethanone has been found to exhibit a wide range of biochemical and physiological effects. It has been found to inhibit the growth of various cancer cells, including breast, lung, and prostate cancer cells. 1-{4-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}ethanone has also been found to exhibit anti-inflammatory effects by reducing the production of inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha). It has also been found to exhibit anti-microbial effects against various bacterial and fungal strains.
Advantages and Limitations for Lab Experiments
1-{4-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}ethanone has several advantages as a research tool. It is a synthetic compound that can be easily synthesized in the laboratory. It is also relatively stable and can be stored for long periods of time. 1-{4-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}ethanone has been found to exhibit a wide range of biological activities, making it a versatile tool for scientific research. However, 1-{4-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}ethanone also has some limitations. It is a synthetic compound that may not accurately reflect the properties of natural compounds. It may also exhibit different biological activities depending on the cell type and experimental conditions used.
Future Directions
There are several future directions for the use of 1-{4-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}ethanone in scientific research. One area of interest is the development of 1-{4-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}ethanone analogs and derivatives with improved biological activities. These compounds could be used as potential drug candidates for the treatment of various diseases. Another area of interest is the investigation of the mechanism of action of 1-{4-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}ethanone. Further studies are needed to fully understand how 1-{4-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}ethanone exerts its biological effects. Finally, 1-{4-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}ethanone could be used as a tool for the development of new diagnostic and therapeutic agents.
Scientific Research Applications
1-{4-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}ethanone has been widely used in scientific research due to its unique properties. It has been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. 1-{4-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}ethanone has been used as a starting material for the synthesis of various bioactive compounds, including analogs and derivatives. It has also been used as a tool for the development of new drugs and therapeutic agents.
properties
IUPAC Name |
1-[4-[(2-fluorophenyl)methoxy]-3-methoxyphenyl]ethanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FO3/c1-11(18)12-7-8-15(16(9-12)19-2)20-10-13-5-3-4-6-14(13)17/h3-9H,10H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PREWVUKMXVPQFT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)OCC2=CC=CC=C2F)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Ethanone, 1-[4-[(2-fluorophenyl)methoxy]-3-methoxyphenyl]- |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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